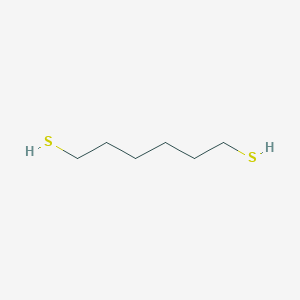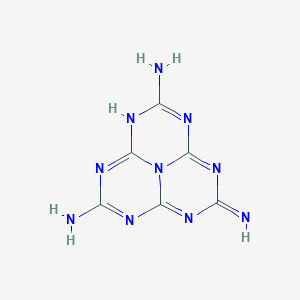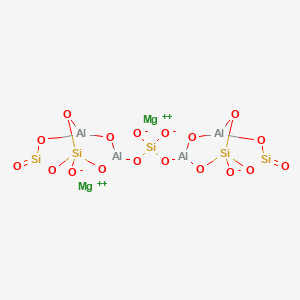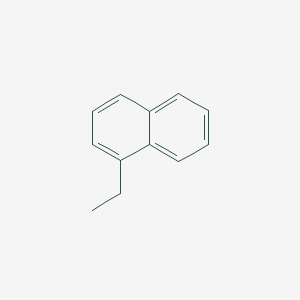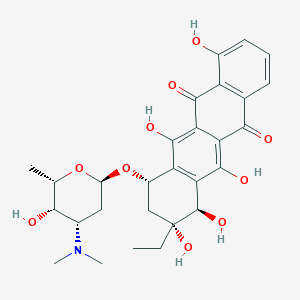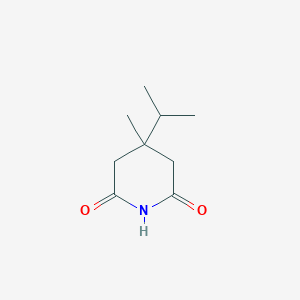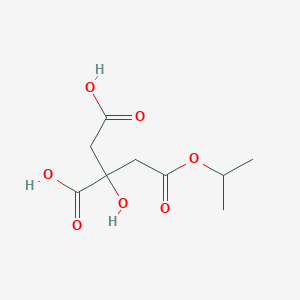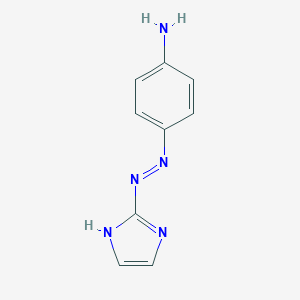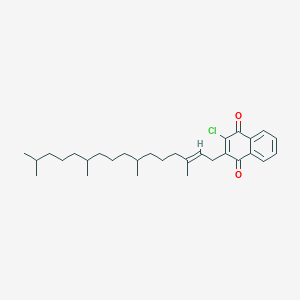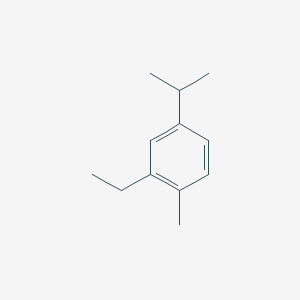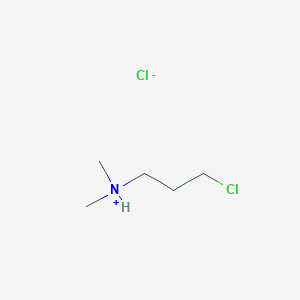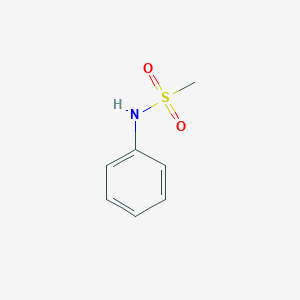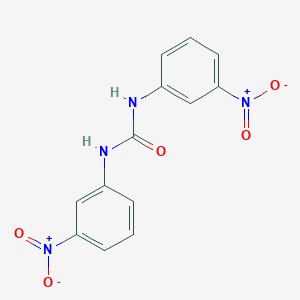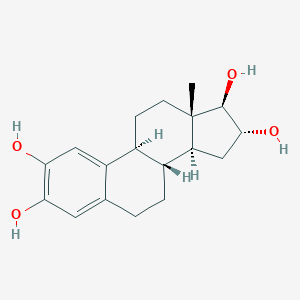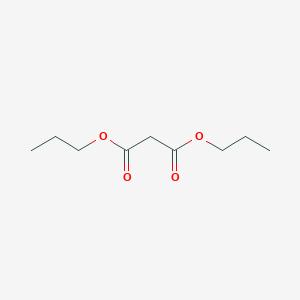
Dipropyl malonate
Vue d'ensemble
Description
Dipropyl malonate is a chemical compound with the CAS Number: 1117-19-7 . It is a liquid at room temperature .
Synthesis Analysis
A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters . Another method for preparation of half-esters is monosaponification of symmetric diesters . The synthesis technology comprises the following steps: dissolving diethyl malonate and 1-bromo-n-propane, slowly adding the obtained mixture in the ethanol solution of sodium ethoxide at 40-80 DEG C, heating to reflux for 3 hours .Molecular Structure Analysis
The molecular formula of Dipropyl malonate is C9H16O4 . It has a molecular weight of 188.22100 . The structure of Dipropyl malonate contains total 28 bond(s); 12 non-H bond(s), 2 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), and 2 ester(s) (aliphatic) .Chemical Reactions Analysis
Enolates can be alkylated in the alpha position through an S N 2 reaction with alkyl halides . During this reaction an α-hydrogen is replaced with an alkyl group and a new C-C bond is formed .Physical And Chemical Properties Analysis
Dipropyl malonate has a density of 1.01 . It has a boiling point of 229ºC and a melting point of -77ºC . The flash point of Dipropyl malonate is 105.4ºC .Applications De Recherche Scientifique
Field: Organic Synthesis
Malonates such as Dipropyl malonate are known to be very useful reagents in the field of Organic Synthesis .
Application: Cyclocondensation Reactions
Malonates like Dipropyl malonate are used as reagents for cyclocondensation with 1,3-dinucleophiles to give six-membered heterocycles .
Method of Application
The malonates react with dinucleophiles at elevated temperatures or in the presence of basic catalysts . The reaction involves the formation of 5-, 6- and 7-membered rings, resulting in a variety of “malonyl heterocycles” which possess a 1,3-dicarbonyl moiety or its enolized tautomeric 1-oxo-3-hydroxy form .
Results and Outcomes
The cyclocondensation reactions result in the formation of heterocycles. For example, 2-substituted diethyl malonates react with sufficient reactive 1,3-dinucleophiles such as amidines and amides to afford these rings .
Application: Synthesis of Pyrones and Coumarins
Malonates like Dipropyl malonate can react with enols or phenols to afford pyrones and coumarins . This reaction is usually carried out at elevated temperatures or in the presence of basic catalysts .
Method of Application
The reaction involves the condensation of 2-substituted diethyl malonates with enols or phenols . The reaction is usually carried out at elevated temperatures or in the presence of basic catalysts .
Results and Outcomes
The reaction results in the formation of pyrones and coumarins . These compounds have a wide range of applications in the field of organic synthesis .
Field: Catalysis
Expandable graphite has been used as a catalyst in the synthesis of diethyl malonate .
Application: Synthesis of Diethyl Malonate
In the synthesis of diethyl malonate with ethanol and malonic acid as reactants, the catalytic activity of expandable graphite was investigated .
Method of Application
The reaction was carried out under slight boiling conditions until no water separated . The ethanol to malonic acid mole ratio was 6.0:1.0, and expandable graphite was added as per an 8% mass percentage of the total quality of reactants .
Results and Outcomes
Under the above conditions, the yield of diethyl malonate reached 77.6% . The catalyst could be reused three times without obvious loss of activity .
Application: Synthesis of Half-Esters of Malonic Acid
Half-esters of malonic acid such as monomethyl malonate and monoethyl malonate are very important building blocks. They have been frequently applied to synthesis of a variety of significant pharmaceuticals and natural products . However, their commercial availability is still limited and quite expensive . Therefore, development of a more efficient synthetic method for monoalkyl malonates on a large scale is essential .
Method of Application
One method for preparation of half-esters is monosaponification of symmetric diesters . In fact, monosaponification typically produces a dirty mixture of the starting diester, the corresponding half-ester, and the diacid, even with the use of one equivalent of a base .
Results and Outcomes
The conditions of this selective monohydrolysis reaction are environmentally benign and straightforward, as it requires only water, a small proportion of a volatile co-solvent, and inexpensive reagents, and produces no hazardous by-products .
Field: Biological Systems
Malonate is a three-carbon dicarboxylic acid. It occurs naturally in biological systems, such as legumes and developing rat brains .
Application: Role in Symbiotic Nitrogen Metabolism and Brain Development
Malonate may play an important role in symbiotic nitrogen metabolism and brain development .
Method of Application
The specific methods of application in these biological systems are not detailed in the source .
Results and Outcomes
The specific results or outcomes obtained in these biological systems are not detailed in the source .
Safety And Hazards
Propriétés
IUPAC Name |
dipropyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-5-12-8(10)7-9(11)13-6-4-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIWFCDNJNZEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333753 | |
| Record name | Dipropyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropyl malonate | |
CAS RN |
1117-19-7 | |
| Record name | Dipropyl malonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl Malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



